(S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid
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Overview
Description
(S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-tert-butoxybenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable enolate to form an intermediate.
Reduction: The intermediate is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-hydroxy-3-(4-tert-butylphenyl)propionic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
(S)-2-hydroxy-3-(4-methoxyphenyl)propionic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
(S)-2-hydroxy-3-(4-tert-butoxyphenyl)propionic acid is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
(2S)-2-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11,14H,8H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFJAVRCMJGGQ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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